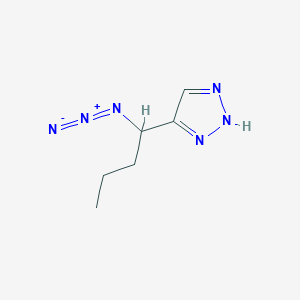

5-(1-azidobutyl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3H-1,2,3-Triazole-4-yl)butyl azide is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis

1,2,3-Triazoles are five-membered rings that contain three nitrogen atoms and two carbon atoms . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .Chemical Reactions Analysis

The reduction of several 1-substituted 1,2,3-triazole diesters by sodium borohydride has been found to be regioselective, with the C(5) ester groups being more reactive towards reduction than the C(4) ester groups .Physical and Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Aplicaciones Científicas De Investigación

Synthesis of 1,2,3-Triazoles

One of the primary applications of 1-(3H-1,2,3-Triazole-4-yl)butyl azide is in the synthesis of 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click" reaction. This method is highly efficient, regiospecific, and has been employed to incorporate 1,2,3-triazoles into peptides and other molecules, significantly contributing to the field of peptide chemistry. The versatility of the CuAAC reaction facilitates the synthesis of diversely substituted 1,2,3-triazoles, enabling the development of novel compounds with potential biological and material applications (Tornøe, Christensen, & Meldal, 2002).

Biological Applications

1,2,3-Triazoles synthesized from precursors like 1-(3H-1,2,3-Triazole-4-yl)butyl azide have shown promising biological activities. They have been evaluated as antifungal agents against Candida strains, suggesting their potential as therapeutic agents. The structural diversity obtained through the click chemistry approach enables the exploration of novel antifungal compounds with enhanced efficacy and specificity (Lima-Neto et al., 2012).

Material Science Applications

In material science, 1,2,3-triazoles are utilized in the creation of new materials with unique properties. For instance, polymers incorporating 1,2,3-triazole units have been synthesized, showing solubility in common organic solvents and exhibiting fluorescent properties. This opens up possibilities for their use in optoelectronic applications and as fluorescent markers in biological research (Yamasaki, Kamon, Xu, & Hashidzume, 2021).

Technological and Industrial Prospects

The versatility of 1,2,3-triazoles extends to technological and industrial applications, where their incorporation into various compounds has led to innovations in chemistry and new technologies. The extensive use of these heterocycles in patents filed by major multinational companies underscores their value across different sectors, including chemistry, metallurgy, and pharmaceuticals (Caiana, Santos, de Oliveira, & Freitas, 2022).

Mecanismo De Acción

Target of Action

The primary target of 1-(3H-1,2,3-Triazole-4-yl)butyl azide, also known as 4-(1-azidobutyl)-2H-triazole, is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . This interaction results in the inhibition of the enzyme’s activity. The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Biochemical Pathways

The inhibition of the Carbonic Anhydrase-II enzyme by 1-(3H-1,2,3-Triazole-4-yl)butyl azide can affect the carbon dioxide hydration and bicarbonate buffer system in the body . This system is crucial for maintaining pH balance and facilitating gas

Safety and Hazards

While specific safety and hazard information for 1-(3H-1,2,3-Triazole-4-yl)butyl azide is not available, it’s important to note that compounds containing a triazole structure are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

Direcciones Futuras

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . Research on the synthesis and application of sequence-defined polymers involving 1,2,3-triazole substructures has attracted much attention in the recent two decades . This suggests that there is a promising future for the development and application of 1-(3H-1,2,3-Triazole-4-yl)butyl azide and similar compounds.

Análisis Bioquímico

Biochemical Properties

Triazoles, including “1-(3H-1,2,3-Triazole-4-yl)butyl azide” and “4-(1-azidobutyl)-2H-triazole”, are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . They can interact with a variety of enzymes, proteins, and other biomolecules, which makes them versatile in biochemical reactions

Molecular Mechanism

Triazoles are known to undergo various chemical reactions, including azide reduction and substitution These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Triazoles are known for their high chemical stability , suggesting that they may have good stability and limited degradation over time

Propiedades

IUPAC Name |

4-(1-azidobutyl)-2H-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6/c1-2-3-5(9-11-7)6-4-8-12-10-6/h4-5H,2-3H2,1H3,(H,8,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLUPIHCSMSGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NNN=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800479.png)

![1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2800484.png)

![N-[(3-bromophenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2800487.png)

![(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE](/img/structure/B2800490.png)

![4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2800491.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2800492.png)

![N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2800496.png)

![2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2800497.png)

![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/no-structure.png)